![molecular formula C7H9NO3 B122194 (3-Methylisoxazol-5-yl)methyl acetate CAS No. 43214-88-6](/img/structure/B122194.png)
(3-Methylisoxazol-5-yl)methyl acetate
Overview
Description
“(3-Methylisoxazol-5-yl)methyl acetate” is a chemical compound . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of “(3-Methylisoxazol-5-yl)methyl acetate” is C7H9NO3 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antioxidant Activity
Isoxazole derivatives, including (3-Methylisoxazol-5-yl)methyl acetate, have been studied for their potent antioxidant activities . These compounds have shown promising results in free radical scavenging assays, indicating their potential as antioxidants .
Antibacterial Activity
These compounds have also been explored for their antibacterial activities . In particular, they have shown excellent antibacterial potential against bacterial strains such as S. aureus and E. coli .
Antifungal Activity
Some isoxazole derivatives have been synthesized and tested for their fungicidal activity . The compounds having halogen and methoxy groups have emerged as good antifungals .
Anticancer Activity
Isoxazole derivatives have been studied for their anticancer activities . They have shown potential in inhibiting the growth of cancer cells .
Antitumor Activity
In addition to their anticancer properties, these compounds have also been studied for their antitumor activities . They have shown potential in inhibiting tumor growth .
Antiviral Activity
Isoxazole derivatives have also been studied for their antiviral activities . They have shown potential in inhibiting the replication of viruses .
Anti-Inflammatory Activity
These compounds have also been explored for their anti-inflammatory activities . They have shown potential in reducing inflammation .
Analgesic Activity
Isoxazole derivatives have been studied for their analgesic activities . They have shown potential in relieving pain .
Mechanism of Action
The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some isoxazole derivatives have been found to be highly selective COX-1 inhibitors, making them promising therapeutic strategies for cancer and neuro-inflammation-derived neurodegenerative diseases .
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVXSDOFXFAFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylisoxazol-5-yl)methyl acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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